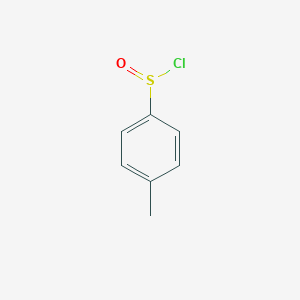

4-Methylbenzenesulfinyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylbenzenesulfinyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClOS/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYLCPSSSFWEEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400565 | |

| Record name | 4-methylbenzenesulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10439-23-3 | |

| Record name | 4-methylbenzenesulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylbenzene-1-sulfinyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 4-Methylbenzenesulfinyl Chloride

Introduction: The Utility of a Reactive Intermediate

4-Methylbenzenesulfinyl chloride, also known as p-toluenesulfinyl chloride, is a highly reactive organosulfur compound with the formula CH₃C₆H₄S(O)Cl. While less common than its sulfonyl analogue, p-toluenesulfonyl chloride (TsCl), it serves a critical and distinct role in modern organic synthesis. Its primary utility lies in its function as a powerful electrophile for the creation of sulfoxides. This is particularly significant in the field of asymmetric synthesis, where this compound is a key precursor for the diastereoselective synthesis of chiral sulfoxides from prochiral nucleophiles, most notably in the Andersen sulfoxide synthesis. Understanding the controlled synthesis and purification of this moisture-sensitive and thermally labile compound is paramount for researchers who rely on its unique reactivity. This guide provides a comprehensive overview of the principal synthesis methodology, purification techniques, and critical handling considerations.

Part 1: Core Synthesis Methodology via Chlorination

The most reliable and widely adopted method for preparing this compound is the direct chlorination of sodium p-toluenesulfinate. This approach is favored due to the commercial availability and stability of the sulfinate salt starting material and the straightforward nature of the conversion.

Causality and Mechanistic Underpinnings

The synthesis hinges on the reaction between the sodium salt of p-toluenesulfinic acid and a chlorinating agent, typically thionyl chloride (SOCl₂). The sulfinate anion acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This forms a transient intermediate which then collapses, eliminating sulfur dioxide (SO₂) and a chloride ion to yield the desired this compound. The choice of thionyl chloride is strategic; it serves as both the chlorinating agent and a solvent, and the gaseous SO₂ byproduct is easily removed from the reaction mixture, driving the equilibrium towards the product.[1] A catalytic amount of N,N-dimethylformamide (DMF) can be employed to accelerate the reaction, particularly when aiming to reduce the excess of thionyl chloride used.[1]

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of sulfinyl chlorides from their corresponding sulfinate salts.[1] All operations must be performed under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware to prevent hydrolysis of the product.

1. Apparatus Setup:

-

Equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a gas outlet (connected to a bubbler or a scrubbing system for acidic gases), and a dropping funnel.

-

Ensure all glassware is thoroughly dried and the system is purged with an inert gas.

2. Reaction Execution:

-

To the flask, add sodium p-toluenesulfinate dihydrate (e.g., 50 g, 0.233 mol) and an anhydrous solvent like toluene (250 mL).[1][2]

-

Begin stirring to form a suspension.

-

In the dropping funnel, place thionyl chloride (e.g., 34 mL, 0.466 mol, 2.0 equiv).

-

Add the thionyl chloride dropwise to the stirred suspension over 30-45 minutes. The reaction is exothermic and may require gentle cooling with a water bath to maintain a controlled temperature.

-

After the addition is complete, add a catalytic amount of DMF (e.g., 0.5 mL).

-

Heat the mixture to reflux (approx. 80-90°C) for 1-2 hours. The reaction is complete when the evolution of sulfur dioxide gas ceases.

3. Workup and Isolation of Crude Product:

-

Allow the reaction mixture to cool to room temperature.

-

The reaction mixture will contain precipitated sodium chloride and the product dissolved in the solvent.

-

Remove the excess thionyl chloride and toluene under reduced pressure. A rotary evaporator is suitable for this step. This is often done as an azeotropic distillation with toluene to ensure all SOCl₂ is removed.[1]

-

The remaining residue is the crude this compound, which can be taken forward for purification.

Part 2: Purification

This compound is both hydrolytically and thermally unstable. Purification requires careful technique to avoid decomposition. The primary impurity is the starting sulfinic acid (from any trace moisture) and potentially disproportionation products.

Primary Technique: High-Vacuum Distillation

Distillation under high vacuum is the most effective method for purifying sulfinyl chlorides.[3] The reduced pressure allows the compound to boil at a much lower temperature, minimizing the risk of thermal decomposition.

Detailed Protocol for Vacuum Distillation:

1. Apparatus Setup:

-

Assemble a short-path distillation apparatus. Using a Kugelrohr apparatus is also highly effective for small to medium scales.

-

All glassware must be scrupulously dry.

-

Use a high-quality vacuum pump capable of reaching pressures below 1 mmHg, protected by a cold trap (liquid nitrogen or dry ice/acetone).

2. Distillation Procedure:

-

Transfer the crude this compound to the distillation flask. Adding a few boiling chips or a magnetic stir bar is essential for smooth boiling.

-

Slowly and carefully apply vacuum to the system.

-

Once the system is at a stable, low pressure, gently heat the distillation flask using an oil bath.

-

Collect the fraction that distills at the appropriate temperature and pressure. The boiling point is approximately 55-59°C at 40 mmHg.[3]

-

The purified product should be a pale yellow, fuming liquid. It should be collected in a receiver cooled with an ice bath and kept under an inert atmosphere.

3. Storage:

-

The purified product is extremely sensitive to moisture.[4] It should be stored in a tightly sealed container (e.g., an ampoule or a flask with a ground glass stopper secured with a clip) under an inert atmosphere and refrigerated to prolong its shelf life.

Alternative Purification: Recrystallization

While distillation is standard for the liquid product, if the crude material solidifies or if a solid derivative is targeted, low-temperature recrystallization can be an option. A common solvent system for related compounds is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like diethyl ether or dichloromethane.[5][6] The solid is dissolved in a minimal amount of the more polar solvent, and the non-polar solvent is added until turbidity is observed. Cooling the mixture slowly (e.g., to -20 °C or -78 °C) can induce crystallization. However, for the sulfinyl chloride itself, this is less common than distillation.

Part 3: Safety and Handling

This compound and the reagents used in its synthesis are hazardous. Strict adherence to safety protocols is mandatory.

-

Corrosivity and Reactivity: Both thionyl chloride and this compound are highly corrosive and react violently with water, releasing toxic gases (HCl and SO₂).[7][8][9] All operations must be conducted in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and splash-proof safety goggles. A face shield is also recommended.[10][11]

-

Handling: Handle the material under an inert atmosphere to prevent hydrolysis. Use dry syringes and cannulation techniques for transfers.

-

Spills and Waste: Neutralize small spills and waste materials cautiously with a base like sodium bicarbonate, ensuring adequate ventilation. Dispose of all chemical waste in accordance with institutional and local regulations.

Data Summary

The following table summarizes key quantitative data for the synthesis protocol described above.

| Parameter | Value | Rationale / Notes |

| Starting Material | Sodium p-Toluenesulfinate Dihydrate | A stable, commercially available solid precursor.[2] |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Effective reagent; excess can be removed under vacuum. Reacts to produce gaseous byproducts.[1][9] |

| Stoichiometry | ~1.5 - 2.0 equivalents of SOCl₂ | An excess ensures complete conversion of the sulfinate salt. |

| Catalyst (Optional) | N,N-Dimethylformamide (DMF) | Accelerates the reaction, allowing for potentially milder conditions or less excess SOCl₂.[1] |

| Reaction Temperature | 80-90°C (Reflux in Toluene) | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |

| Typical Yield | 80-90% (Crude) | Yields are generally high but can be affected by moisture and purification losses. |

| Boiling Point (Purified) | ~55-59°C @ 40 mmHg | Low-pressure distillation is critical to prevent thermal decomposition.[3] |

| Appearance | Pale yellow, fuming liquid | The fuming is due to reaction with atmospheric moisture to produce HCl. |

Visualized Reaction Mechanism

The conversion of the sulfinate to the sulfinyl chloride proceeds through a nucleophilic attack on thionyl chloride.

Caption: Simplified mechanism of sulfinate chlorination with thionyl chloride.

References

-

Organic Syntheses Procedure . (1954). Organic Syntheses, 34, 94. [Link]

-

ICSC 1762 - p-TOLUENESULFONYL CHLORIDE . International Programme on Chemical Safety. [Link]

-

p-Toluenesulfinic acid, sodium salt - Organic Syntheses Procedure . (1921). Organic Syntheses, 1, 492. [Link]

- New Synthesis Method of Toluenesulfonyl Chloride. (2003).

-

4-Methylbenzenesulfonyl chloride - ECHA Dossier . European Chemicals Agency. [Link]

- Process for the preparation of p-toluenesulfonyl chloride. (1970).

-

Synthetic applications of p-toluenesulfonyl chloride: A recent update . (2023). ResearchGate. [Link]

- Synthetic method of 4-methylsulfonyl methylbenzene. (2016).

- New preparation technology of p-toluenesulfonyl chloride. (2011).

-

An Improvement of the Synthesis of (1R,2S,5R)-(–)-Menthyl (S)-p-Toluenesulfinate . (2021). Synlett. [Link]

-

4-Toluenesulfonyl chloride . (2022). Sciencemadness Wiki. [Link]

-

Procedure - Organic Syntheses . (2014). Organic Syntheses, 91, 1. [Link]

-

4-TOLUENESULPHONYL CHLORIDE . Loba Chemie. [Link]

- Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride. (2012).

-

4-Toluenesulfonyl chloride . (2023). PubChem. [Link]

-

4-Cyano-2-methoxybenzenesulfonyl Chloride . (2017). Organic Syntheses. [Link]

-

Solvents for Recrystallization . University of Rochester, Department of Chemistry. [Link]

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide . (2020). Molbank. [Link]

-

Methanesulfinyl Chloride - Organic Syntheses Procedure . (1966). Organic Syntheses, 46, 62. [Link]

-

Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. mt.com [mt.com]

- 7. fishersci.com [fishersci.com]

- 8. ICSC 1762 - p-TOLUENESULFONYL CHLORIDE [chemicalsafety.ilo.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

4-Methylbenzenesulfinyl chloride physical and chemical properties

An In-depth Technical Guide to 4-Methylbenzenesulfinyl Chloride

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Distinguishing Sulfinyl from Sulfonyl

In the landscape of organic synthesis, precision in nomenclature is paramount. This guide is dedicated to This compound , a specialized reagent with the chemical structure CH₃C₆H₄S(O)Cl. It is crucial to distinguish this compound from its more common, higher-oxidation-state analog, 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl), which has the structure CH₃C₆H₄SO₂Cl. While tosyl chloride is a ubiquitous reagent for converting alcohols into excellent leaving groups, this compound serves a more niche but equally critical role: as a primary precursor for the stereospecific synthesis of chiral sulfoxides. This guide will focus exclusively on the properties, synthesis, and core applications of the sulfinyl chloride.

Section 1: Core Properties of this compound

This compound, also known as p-toluenesulfinyl chloride, is a reactive chemical intermediate. Due to its high reactivity, particularly towards moisture, it is often prepared in situ or used immediately after synthesis.[1][2] Detailed physical data is less commonly tabulated than for more stable reagents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 10439-12-0 | (Inferred from synthesis precursors) |

| Molecular Formula | C₇H₇ClOS | |

| Molecular Weight | 174.65 g/mol | |

| Appearance | Yellow-green liquid/solution (in situ) | [2] |

| Reactivity | Highly sensitive to moisture and water. | [1] |

| Solubility | Soluble in aprotic organic solvents like benzene, diethyl ether, and toluene.[1][2] |

Section 2: Synthesis of this compound

The most reliable and frequently cited method for preparing this compound involves the reaction of a p-toluenesulfinate salt with a chlorinating agent, typically thionyl chloride (SOCl₂).[1][2] This approach avoids the over-oxidation associated with other methods and provides the sulfinyl chloride in a state ready for subsequent reactions.

Causality in Synthesis: Why Thionyl Chloride?

The choice of thionyl chloride is strategic. It is a powerful chlorinating agent for converting sulfinate salts into sulfinyl chlorides. The reaction produces gaseous sulfur dioxide (SO₂) as a byproduct, which conveniently escapes the reaction mixture, helping to drive the reaction to completion according to Le Châtelier's principle. Furthermore, any excess thionyl chloride can be removed under reduced pressure, simplifying the purification of the resulting sulfinyl chloride solution.[1]

Laboratory Protocol: Preparation from Sodium p-Toluenesulfinate

This protocol is adapted from established procedures for generating p-toluenesulfinyl chloride for use in the Andersen synthesis.[2]

Materials:

-

Anhydrous sodium p-toluenesulfinate (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.75 eq)

-

Anhydrous benzene or diethyl ether

-

Nitrogen or Argon gas supply

Procedure:

-

Setup: A dry, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a nitrogen inlet, and a reflux condenser connected to a gas trap (to handle evolved SO₂ and HCl).

-

Reaction: The flask is charged with thionyl chloride under a nitrogen atmosphere.

-

Addition: Anhydrous sodium p-toluenesulfinate is added portion-wise to the stirred thionyl chloride over approximately one hour. The careful, portion-wise addition is critical to control the evolution of sulfur dioxide gas.

-

Stirring: To facilitate stirring as the mixture thickens, anhydrous benzene is added.[2]

-

Completion: After the addition is complete, the reaction mixture is typically stirred for an additional 1-2 hours to ensure full conversion. The resulting yellow-green solution/suspension of this compound is used directly in the next step without isolation.[2]

Section 3: The Andersen Synthesis of Chiral Sulfoxides

The primary and most significant application of this compound is in the Andersen synthesis, a cornerstone method for producing enantiomerically pure sulfoxides.[3] Chiral sulfoxides are invaluable in drug development, serving as chiral auxiliaries to control the stereochemistry of reactions.[3]

Principle and Mechanism

The synthesis is a masterful application of classical stereochemistry, proceeding in two key stages:

-

Diastereoselective Esterification: The freshly prepared this compound is reacted with a chiral alcohol. The most common and effective choice is (-)-menthol.[3] This reaction produces a mixture of two diastereomeric sulfinate esters: (-)-menthyl (R)-p-toluenesulfinate and (-)-menthyl (S)-p-toluenesulfinate.

-

Separation and Stereospecific Substitution: The crucial feature of using (-)-menthol is that the resulting diastereomers have different physical properties. The (S)-sulfinate diastereomer is typically a crystalline solid, while the (R)-isomer is an oil. This difference allows for the easy separation and purification of the desired (-)-menthyl (S)-p-toluenesulfinate by simple recrystallization.[1][4] The purified sulfinate ester is then treated with an organometallic reagent (e.g., a Grignard reagent, R-MgBr). This nucleophilic substitution occurs at the sulfur center with a complete and predictable inversion of configuration , yielding a highly enantiomerically enriched sulfoxide.[3]

Experimental Workflow Diagram

Caption: Workflow of the Andersen Chiral Sulfoxide Synthesis.

Detailed Protocol: Synthesis of (-)-Menthyl (S)-p-Toluenesulfinate

This protocol details the esterification and purification steps.[1][4]

Materials:

-

Solution of this compound (1.0 eq) in an aprotic solvent.

-

(-)-Menthol (1.0 eq)

-

Anhydrous pyridine

-

Anhydrous diethyl ether

-

Acetone (for recrystallization)

-

Hydrochloric acid (concentrated, for epimerization)

Procedure:

-

Esterification: The crude this compound solution is cooled in an ice bath. A solution of (-)-menthol in pyridine is added slowly. The mixture is stirred and allowed to warm to room temperature overnight.

-

Workup: The reaction is quenched by adding ice. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification by Recrystallization: The crude residue, a mixture of diastereomers, is dissolved in a minimal amount of hot acetone. Upon cooling in a freezer, the desired (S)-diastereomer crystallizes out as large, colorless crystals.[4]

-

Self-Validating Epimerization: The key to maximizing yield, as developed by Solladié, involves adding a catalytic amount of hydrochloric acid to the mother liquor.[1] This acid catalyzes the epimerization of the remaining (R)-sulfinate (the oily isomer) back into an equilibrium mixture of (S) and (R) diastereomers. Cooling this mixture again allows for more of the desired (S)-isomer to crystallize. This process can be repeated multiple times to significantly improve the isolated yield of the pure (S)-diastereomer, often achieving yields above 70%.[4][5]

-

Final Product: The combined crystalline batches are recrystallized a final time from acetone to yield pure (-)-menthyl (S)-p-toluenesulfinate, ready for reaction with an organometallic reagent.[4]

Section 4: Safety and Handling

-

Moisture Sensitivity: The compound reacts violently with water, hydrolyzing to form p-toluenesulfinic acid and corrosive hydrochloric acid gas.[6] All glassware must be flame-dried, and reactions must be conducted under an inert atmosphere (nitrogen or argon).

-

Corrosivity: It is expected to be highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[7]

-

Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[7][8]

-

Storage: Should not be stored. It is best generated in situ and used immediately.[1][2]

-

Disposal: Any unreacted sulfinyl chloride should be quenched carefully by slow addition to a stirred, basic solution (e.g., sodium bicarbonate or sodium hydroxide) in an ice bath before disposal.

References

-

Georganics. p-Toluenesulfonyl chloride – description and application. Available from: [Link]

-

Hedouin, G., et al. (2021). An Improvement of the Synthesis of (1R,2S,5R)-(–)-Menthyl (S)-p-Toluenesulfinate. Georg Thieme Verlag KG. Available from: [Link]

-

ResearchGate. (2021). An improvement of the (1R,2S,5R)-(−)-menthyl (S)-p-toluenesulfinate synthesis. Available from: [Link]

-

Eureka | Patsnap. Preparation method of p-toluene sulfonyl chloride. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - p-Toluenesulfonyl chloride. Available from: [Link]

-

Organic Syntheses. (S)-(+)-2-(p-TOLUENESULFINYL)-2-CYCLOPENTENONE. Coll. Vol. 7, p.490 (1990); Vol. 64, p.196 (1986). Available from: [Link]

- Google Patents. Preparation method of p-toluene sulfonyl chloride.

-

Matrix Fine Chemicals. 4-METHYLBENZENE-1-SULFONYL CHLORIDE | CAS 98-59-9. Available from: [Link]

-

OECD SIDS. 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. Available from: [Link]

-

Acros Organics. Material Safety Data Sheet p-Toluenesulfonyl chloride. Available from: [Link]

-

PubChem. 4-Toluenesulfonyl chloride. Available from: [Link]

-

Organic Syntheses. p-Toluenesulfinic acid, sodium salt. Coll. Vol. 1, p.492 (1941); Vol. 4, p.73 (1925). Available from: [Link]

-

ResearchGate. Different Methodologies to Access the (1 R ,2 S ,5 R )-(–)-Menthyl ( S )- p -Toluenesulfinate. Available from: [Link]

-

NIST. Benzenesulfonyl chloride, 4-methyl-. Available from: [Link]

-

Scribd. Msds P-Toluenesulfonyl Chloride. Available from: [Link]

-

Molychem. 4-TOLUENESULFONYL CHLORIDE | 98-59-9. Available from: [Link]

-

The Merck Index Online. p-Toluenesulfonyl Chloride. Available from: [Link]

- Google Patents. Process for the preparation of p-toluenesulfonyl chloride.

-

Wiley-VCH. Asymmetric Synthesis of Chiral Sulfoxides. Available from: [Link]

-

Wikipedia. 4-Toluenesulfonyl chloride. Available from: [Link]

-

ResearchGate. Synthetic applications of p-toluenesulfonyl chloride: A recent update. Available from: [Link]

-

Organic Syntheses. N-NITROSO-p-TOLUENESULFONMETHYLAMIDE. Coll. Vol. 4, p.943 (1963); Vol. 34, p.96 (1954). Available from: [Link]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. p-Toluenesulfonyl chloride – description and application - Georganics [georganics.sk]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methylbenzenesulfinyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic data for 4-methylbenzenesulfinyl chloride (p-toluenesulfinyl chloride), a key intermediate in organic synthesis. Understanding the spectral characteristics of this compound is crucial for reaction monitoring, quality control, and structural elucidation in various research and development applications, including the synthesis of novel pharmaceutical agents. This document moves beyond a simple data repository to offer insights into the interpretation of the spectra, grounded in the principles of chemical structure and reactivity.

Molecular Structure and its Spectroscopic Implications

This compound is a reactive organosulfur compound with the chemical formula C₇H₇ClOS. Its molecular structure, featuring a tolyl group attached to a sulfinyl chloride moiety, gives rise to a distinct spectroscopic fingerprint. The correct interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is essential for its unambiguous identification.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals arising from the aromatic protons of the tolyl group and the protons of the methyl group.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7 - 7.9 | Doublet | 2H | Aromatic protons ortho to the SOCl group |

| ~7.3 - 7.5 | Doublet | 2H | Aromatic protons meta to the SOCl group |

| ~2.4 | Singlet | 3H | Methyl group (CH₃) protons |

Causality Behind the Chemical Shifts: The aromatic protons ortho to the electron-withdrawing sulfinyl chloride group are deshielded and thus appear at a lower field (higher ppm value) compared to the meta protons. The methyl group protons are in a relatively shielded environment and appear as a characteristic singlet in the upfield region. The splitting pattern of the aromatic protons into two distinct doublets is indicative of a para-substituted benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Aromatic carbon attached to the SOCl group (C-S) |

| ~142 | Aromatic carbon attached to the methyl group (C-CH₃) |

| ~130 | Aromatic carbons ortho to the SOCl group |

| ~126 | Aromatic carbons meta to the SOCl group |

| ~21 | Methyl group carbon (CH₃) |

Expert Interpretation: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom directly attached to the sulfinyl chloride group is significantly deshielded. The quaternary carbons (C-S and C-CH₃) can be distinguished from the protonated aromatic carbons by their lower intensity in a standard broadband-decoupled ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1130 - 1160 | Strong | S=O stretch |

| ~3050 - 3100 | Medium | Aromatic C-H stretch |

| ~2920 - 2980 | Medium | Aliphatic C-H stretch (methyl group) |

| ~1600, ~1490 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~680 - 720 | Strong | S-Cl stretch |

Field-Proven Insights: The most characteristic absorption in the IR spectrum of this compound is the strong band corresponding to the S=O stretching vibration. This peak is crucial for distinguishing it from the corresponding sulfonyl chloride (CH₃C₆H₄SO₂Cl), which would show two strong S=O stretching bands at higher wavenumbers (typically around 1370 and 1180 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 174/176 | Varies | Molecular ion [M]⁺ (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 139 | High | [M - Cl]⁺ |

| 91 | High | Tropylium ion [C₇H₇]⁺ |

Trustworthiness of Fragmentation Patterns: The molecular ion peak is expected to show a characteristic 3:1 isotopic pattern for the presence of one chlorine atom (³⁵Cl and ³⁷Cl). The fragmentation pattern is dominated by the loss of the chlorine atom to form a stable sulfinyl cation. Further fragmentation can lead to the formation of the highly stable tropylium ion at m/z 91, a common fragment for toluene derivatives.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-250).

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. A thorough understanding of the NMR, IR, and MS data, coupled with the underlying chemical principles, is indispensable for researchers and scientists working with this important synthetic intermediate. The provided protocols offer a starting point for obtaining high-quality spectroscopic data in a laboratory setting.

References

A Technical Guide to the Stability and Handling of 4-Methylbenzenesulfinyl Chloride for Research and Development

Abstract: 4-Methylbenzenesulfinyl chloride is a highly reactive synthetic intermediate prized for its role in the stereospecific synthesis of sulfoxides and other chiral sulfur-containing molecules. However, its utility is matched by its inherent instability, posing significant challenges for storage and handling. This guide provides an in-depth analysis of the chemical properties that govern its stability, outlines the primary degradation pathways, and establishes rigorous, field-proven protocols for its storage and handling. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to maintain the integrity of this reagent, ensuring both experimental success and laboratory safety.

The Sulfinyl Chloride Functional Group: A Profile in High Reactivity

A critical and frequent point of confusion in sulfur chemistry is the distinction between sulfonyl and sulfinyl chlorides. 4-Methylbenzenesulfonyl chloride (tosyl chloride, TsCl) is a common, relatively stable solid used extensively for the synthesis of sulfonates and sulfonamides.[1][2] In stark contrast, the subject of this guide, 4-methylbenzenesulfinyl chloride, belongs to a class of compounds characterized by a significantly more reactive sulfur center.

The sulfur atom in a sulfinyl chloride (R-S(O)-Cl) is electrophilic and highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its synthetic utility but also the root of its instability. Unlike their sulfonyl analogues, sulfinyl chlorides are exceptionally sensitive to moisture and can undergo disproportionation or thermal decomposition.[3][4][5] Consequently, they are often prepared and used immediately, as long-term storage is not recommended without stringent precautions.[3]

Physicochemical Properties and Degradation Pathways

The inherent instability of this compound means that its physical properties are less extensively documented than more stable reagents. However, by analogy with other arylsulfinyl chlorides, a profile can be established.

| Property | Value / Description | Rationale & References |

| Chemical Formula | C₇H₇ClOS | - |

| Appearance | Straw-colored or yellow liquid/low-melting solid | Arylsulfinyl chlorides are typically described as straw-colored liquids.[3] |

| Boiling Point | ~100 °C at 0.5 mm Hg (by analogy) | Toluenesulfinyl chloride is reported to boil near this temperature and pressure.[3] Caution: Aromatic sulfinyl chlorides have been known to explode on heating and distillation is strongly discouraged.[5] |

| Reactivity | Highly reactive with nucleophiles. | Reacts readily with water, alcohols, amines, and thiols.[3] |

The stability of this compound is compromised by three primary degradation pathways:

-

Hydrolysis: This is the most immediate and prevalent decomposition route. The compound reacts rapidly with atmospheric or residual moisture to yield p-toluenesulfinic acid and corrosive hydrogen chloride (HCl) gas.[3] The release of HCl can cause pressure buildup in sealed containers, presenting a significant safety hazard.[3]

-

Disproportionation: At room temperature, alkanesulfinyl chlorides are known to slowly disproportionate into the corresponding sulfonyl chloride and sulfenyl chloride.[5] A similar pathway is possible for aryl derivatives, leading to the formation of 4-methylbenzenesulfonyl chloride and other sulfur species, reducing the purity and efficacy of the reagent.

-

Thermal Decomposition: As previously noted, heating aromatic sulfinyl chlorides is hazardous. Thermal stress can induce uncontrolled decomposition, which may be explosive.[5] This necessitates careful temperature control during both reaction and storage.

Rigorous Protocols for Storage and Handling

The successful use of this compound hinges on the exclusion of atmospheric moisture and the maintenance of low temperatures to mitigate its degradation pathways.

Recommended Storage Conditions

Adherence to these conditions is critical for preserving the reagent's integrity for any length of time. While short-term storage of several months under refrigeration may be possible, it should be viewed as a temporary measure.[6]

| Parameter | Recommendation | Causality & Justification |

| Temperature | -20°C (Freezer) | Significantly slows the rate of disproportionation and decomposition reactions. |

| Atmosphere | Strictly Inert (Argon or Nitrogen) | Prevents hydrolysis by excluding all moisture. Argon is preferred due to its higher density. |

| Primary Container | Tightly sealed amber glass bottle with a PTFE-lined cap. For solutions, a Sure/Seal™ bottle is ideal. | Protects from light and ensures an airtight seal. PTFE is chemically resistant to HCl. |

| Secondary Container | A sealed, chemically resistant container (e.g., a polyethylene tub) with desiccant. | Provides an additional barrier against atmospheric moisture and contains any potential leaks. |

| Incompatibilities | Store away from water, alcohols, amines, bases, and oxidizing agents. | The reagent reacts vigorously and exothermically with these substances.[3] |

Experimental Handling Protocol: A Step-by-Step Guide

This protocol is designed to maintain an inert, anhydrous environment from storage to reaction quenching.

-

Preparation:

-

All glassware (flasks, syringes, cannulas) must be oven-dried at >120°C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of inert gas. This step is crucial to remove the adsorbed monolayer of water present on all glass surfaces.

-

Set up the reaction apparatus and purge thoroughly with dry argon or nitrogen for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the experiment using a bubbler or balloon.

-

-

Reagent Transfer:

-

Allow the this compound container to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold surfaces of the container and reagent.

-

For solids or viscous liquids, perform the transfer in a glovebox.

-

For liquids, use a dry, inert-gas-flushed syringe or a double-tipped cannula to transfer the required amount to the reaction vessel under a positive pressure of inert gas.

-

-

Reaction & Quenching:

-

Perform the reaction under the established inert atmosphere, with appropriate temperature control.

-

Upon completion, the reaction should be quenched carefully. For excess sulfinyl chloride, a slow addition of the reaction mixture to a stirred, cooled solution of a suitable nucleophile (e.g., a dilute solution of sodium bicarbonate or an amine) is recommended. Never add water or protic solvents directly to the neat reagent.

-

-

Cleanup and Disposal:

-

Rinse all contaminated glassware with an appropriate organic solvent, followed by a careful quench of the solvent rinsate.

-

Dispose of all waste in accordance with local regulations for corrosive and reactive chemical waste.

-

Quality Assessment of Stored Samples

Before use, particularly after a period of storage, the quality of the reagent must be verified. A multi-step assessment is recommended.

Visual and Physical Inspection

-

Color: A significant darkening from a pale, straw-yellow to a deep red or brown is indicative of decomposition.[6]

-

Pressure: Upon carefully opening the container (behind a blast shield), any audible release of gas suggests HCl formation via hydrolysis. The sample should be considered suspect.

Spectroscopic Verification

-

¹H NMR Spectroscopy: This is the most definitive method. A fresh sample should show a clean set of aromatic peaks and a methyl singlet characteristic of the 4-methylphenyl group. The appearance of new peaks, particularly those corresponding to p-toluenesulfinic acid, confirms degradation.

The following workflow provides a logical decision-making process for using a stored sample of this compound.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 3. Sulfinyl halide - Wikipedia [en.wikipedia.org]

- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. tandfonline.com [tandfonline.com]

4-Methylbenzenesulfinyl chloride reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of 4-Methylbenzenesulfinyl Chloride with Nucleophiles

Abstract

This compound (p-toluenesulfinyl chloride) is a pivotal reagent in organosulfur chemistry, serving as a versatile electrophilic sulfur source for the synthesis of a wide array of valuable compounds, including sulfinate esters, sulfinamides, and chiral sulfoxides. Its reactivity is centered on the electrophilic sulfinyl sulfur atom, which readily undergoes nucleophilic substitution. This guide provides an in-depth exploration of the reactivity of this compound with common classes of nucleophiles. We will dissect the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the stereochemical outcomes that make this reagent indispensable for asymmetric synthesis. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of sulfinyl chloride chemistry.

Core Principles: The Mechanism of Nucleophilic Substitution at the Sulfinyl Center

The foundational reactivity of this compound stems from the electron-deficient nature of its sulfur atom, making it a prime target for nucleophilic attack.[1] The subsequent displacement of the chloride ion, an excellent leaving group, drives the reaction forward. The precise mechanism of this nucleophilic substitution is a subject of detailed study and is generally considered to proceed through one of two primary pathways: a concerted SN2-like process or a stepwise addition-elimination mechanism.[1]

Computational studies on analogous sulfinyl derivatives suggest that the substitution often follows an addition-elimination pathway, which involves a transient, tetracoordinate sulfur intermediate, often described as having a trigonal bipyramidal geometry.[2][3][4] In this intermediate, the incoming nucleophile and the leaving group typically occupy the apical positions.[2][3][4]

A critical feature of these reactions is the stereochemistry at the sulfur center. Sulfinyl chlorides are precursors to some of the most important chiral auxiliaries and ligands in asymmetric synthesis.[5] The ability to control the stereochemical outcome of the substitution is therefore of paramount importance.

Reactions with O-Nucleophiles: Synthesis of Sulfinate Esters

Alcohols react readily with this compound to yield the corresponding p-toluenesulfinate esters. This transformation is a cornerstone of asymmetric synthesis, particularly when a chiral alcohol is used. The most famous example is the Andersen sulfoxide synthesis, which employs a chiral alcohol like (-)-menthol to create diastereomeric sulfinate esters that can be separated and then treated with an organometallic reagent to produce enantiomerically pure sulfoxides.[5]

Representative Protocol: Synthesis of Menthyl p-Toluenesulfinate

This protocol is adapted from established methods for the diastereoselective preparation of sulfinates.[5]

Materials:

-

This compound (1.0 eq.)

-

(1R,2S,5R)-(-)-Menthol (1.0 eq.)

-

Anhydrous Pyridine (2.0 eq.)

-

Anhydrous Diethyl Ether or Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (1R,2S,5R)-(-)-menthol (1.0 eq.) in anhydrous pyridine (2.0 eq.) and anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous diethyl ether and add it to the dropping funnel.

-

Add the sulfinyl chloride solution dropwise to the stirred menthol-pyridine solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, then let it warm to room temperature and stir for another 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash sequentially with cold 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting diastereomeric sulfinate esters can often be separated by fractional crystallization or column chromatography.

Reactions with N-Nucleophiles: Synthesis of Sulfinamides

Primary and secondary amines serve as excellent nucleophiles, attacking this compound to form N-substituted 4-methylbenzenesulfinamides.[1] The reaction is mechanistically analogous to the formation of sulfonamides from sulfonyl chlorides. A non-nucleophilic base, such as pyridine or triethylamine, is required to scavenge the hydrogen chloride (HCl) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[1] The resulting sulfinamides are not only stable compounds but are also valuable chiral auxiliaries and synthetic intermediates.[1]

| Amine Reactant | Product |

| Primary Amine (R'NH₂) | N-Substituted Sulfinamide (p-Tol-S(O)NHR') |

| Secondary Amine (R'₂NH) | N,N-Disubstituted Sulfinamide (p-Tol-S(O)NR'₂) |

| Diethylamine | N,N-Diethyl-4-methylbenzenesulfinamide |

| Table 1: General scope of sulfinamide formation from primary and secondary amines.[1] |

Workflow for Sulfinamide Synthesis

Reactions with C-Nucleophiles: The Path to Sulfoxides

The reaction of sulfinyl chlorides with carbon-based nucleophiles, such as Grignard (RMgX) and organolithium (RLi) reagents, provides a powerful and direct route to sulfoxides. This method is particularly crucial for asymmetric synthesis. When a diastereomerically pure sulfinate ester (e.g., (SS)-(-)-menthyl p-toluenesulfinate) is treated with a Grignard reagent, the nucleophilic substitution at the sulfur atom proceeds with a high degree of stereochemical inversion, yielding an enantiomerically enriched sulfoxide.[5] This two-step sequence—esterification of a chiral alcohol followed by substitution—is a classic strategy for accessing optically pure sulfoxides.

Protocol: Synthesis of (R)-Methyl p-Tolyl Sulfoxide

This protocol describes the second step of the Andersen synthesis, starting from a separated diastereomer of menthyl p-toluenesulfinate.

Materials:

-

(SS)-(-)-Menthyl p-toluenesulfinate (1.0 eq.)

-

Methylmagnesium bromide (CH₃MgBr), ~1.4 M solution in Toluene/THF (1.2 eq.)

-

Anhydrous Diethyl Ether or THF

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Place the purified (SS)-(-)-menthyl p-toluenesulfinate (1.0 eq.) in a flame-dried, multi-necked flask under a nitrogen atmosphere and dissolve it in anhydrous diethyl ether.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add the methylmagnesium bromide solution (1.2 eq.) via syringe to the stirred solution over 20-30 minutes. A precipitate may form.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

Monitor the reaction by TLC for the disappearance of the starting sulfinate ester.

-

Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -78 °C.

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the resulting crude sulfoxide by column chromatography on silica gel to separate it from the menthol byproduct, yielding the enantiomerically enriched (R)-methyl p-tolyl sulfoxide.

| Grignard Reagent | Product | Typical Yield | Typical ee |

| MeMgBr | (R)-Methyl p-tolyl sulfoxide | 82-87% | 90-99% |

| EtMgBr | (R)-Ethyl p-tolyl sulfoxide | 85% | >95% |

| PhMgBr | (R)-Phenyl p-tolyl sulfoxide | ~80% | >95% |

| Table 2: Representative yields and enantiomeric excess (ee) for sulfoxide synthesis from (SS)-menthyl p-toluenesulfinate. |

Concluding Remarks

This compound is a powerful and versatile electrophile whose reactivity with a broad spectrum of nucleophiles provides access to fundamentally important classes of organosulfur compounds. Its reactions with alcohols, amines, and organometallic reagents are not merely synthetic transformations but are foundational methods for controlling stereochemistry at a sulfur center. The ability to generate sulfinate esters, sulfinamides, and sulfoxides with high efficiency and stereoselectivity cements the role of this compound as an indispensable tool for synthetic chemists in academia and industry. A thorough understanding of its reactivity, as outlined in this guide, is essential for its effective application in the synthesis of complex molecules, chiral ligands, and pharmacologically active agents.

References

-

Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives. The Journal of Organic Chemistry, 2005. [Link]

-

Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI, 2020. [Link]

-

SYNTHESIS AND REACTIONS OF SULFINYL CHLORIDES. AN UPDATE. Organic Preparations and Procedures International, 1999. [Link]

-

Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 2022. [Link]

-

Theoretical study of nucleophilic substitution at sulfur in sulfinyl derivatives. Lancashire Online Knowledge, 2005. [Link]

-

Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PMC - PubMed Central, 2020. [Link]

-

Reactions of Alcohols. Chemistry LibreTexts, 2024. [Link]

-

When a primary alcohol is treated with p-toluenesulfonyl chloride at room temperature in the... Homework.Study.com. [Link]

-

Theoretical study of nucleophilic substitution at sulfur in sulfinyl derivatives. PubMed, 2005. [Link]

-

Reactions of Alcohols. Chemistry LibreTexts, 2024. [Link]

-

The synthesis of sulfinyl chlorides. Marcel Dekker, Inc., 1970. [Link]

-

Nucleophilic substitution at sulphonyl sulphur. Part 1. Reactivity of thiophen-2-sulphonyl halides in water and methanol–acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, 1981. [Link]

-

Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semantic Scholar, 2014. [Link]

-

METHANESULFENYL CHLORIDE. VI. A STEREOCHEMICAL STUDY OF CERTAIN ORGANOSULFUR REACTIONS. Journal of the American Chemical Society, 1962. [Link]

-

Sulfenyl chloride. Wikipedia. [Link]

-

Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 2020. [Link]

-

Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society B: Physical Organic, 1970. [Link]

-

p-Cymenesulphonyl Chloride: A Bio-Based Activating Group and Protecting Group for Greener Organic Synthesis. ResearchGate, 2015. [Link]

-

Sulfenyl Chlorides: An Alternative Monomer Feedstock from Elemental Sulfur for Polymer Synthesis. Journal of the American Chemical Society, 2022. [Link]

-

4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. OECD SIDS. [Link]

- Synthetic method of 4-methylsulfonyl methylbenzene.

-

Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... ResearchGate, 2023. [Link]

- The synthetic method of 4 mesyl toluene.

-

Experiment 8 — Kinetics of SN1 Solvolysis. Swarthmore College. [Link]

-

Microwave-assisted sulfonylation of amines, α-amino acid esters and phenols under solvent-free conditions. RSC Advances, 2013. [Link]

-

Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides... PMC - PubMed Central, 2020. [Link]

-

Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 2005. [Link]

-

Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride. Journal of the Korean Chemical Society, 2021. [Link]

-

One-Pot, Three-Component Synthesis of Sulfides Using a Sulfoxide Reagent as a Sulfur Dication Equivalent. ChemRxiv, 2023. [Link]

-

4-Toluenesulfonyl chloride. Sciencemadness Wiki. [Link]

-

Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. MDPI, 2023. [Link]

-

Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. ResearchGate, 2022. [Link]

-

Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. Organic Process Research & Development, 2022. [Link]

-

Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC, 2022. [Link]

-

A ONE-POT, THREE-STEP SYNTHESIS OF 4-IODO-1-TRITYL-1H-IMIDAZOLE-5-CARBALDEHYDE. Organic Syntheses, 2021. [Link]

-

4-TOLUENESULPHONYL CHLORIDE For Synthesis. Loba Chemie. [Link]

-

Benzenesulfonyl chloride, 4-methyl-. NIST WebBook. [Link]

-

Preparation of arenesulphonyl chlorides from Grignard reagents. RSC Publishing. [Link]

-

A straightforward coupling of 4-sulfonylpyridines with Grignard reagents. ResearchGate, 2022. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Theoretical study of nucleophilic substitution at sulfur in sulfinyl derivatives - Lancashire Online Knowledge [knowledge.lancashire.ac.uk]

- 4. Theoretical study of nucleophilic substitution at sulfur in sulfinyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Keystone Reagent for Chiral Sulfur Chemistry

An In-depth Technical Guide to the Core Reactions of 4-Methylbenzenesulfinyl Chloride

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise control of stereochemistry is paramount. This compound, commonly known as p-toluenesulfinyl chloride, stands as a cornerstone reagent for the introduction of chirality at a sulfur atom. Its primary role is as a precursor to a wide array of chiral sulfinyl compounds, which are not only valuable as stereochemical directing groups (chiral auxiliaries) but are also integral components of numerous biologically active molecules.[1][2]

This guide provides an in-depth exploration of the synthesis and principal reactions of this compound. It is designed for researchers and drug development professionals, offering not just protocols but also the mechanistic rationale behind these critical transformations. We will delve into its application in the landmark Andersen synthesis of chiral sulfoxides, its reaction with amines to form sulfinamides, and the overarching importance of these products in asymmetric synthesis.[3][4]

A crucial point of clarification is the distinction between This compound (CH₃C₆H₄SOCl) and the more common 4-methylbenzenesulfonyl chloride (CH₃C₆H₄SO₂Cl, or tosyl chloride, TsCl). The former, the subject of this guide, possesses a sulfur(IV) center and is used to create sulfoxides and sulfinamides. The latter contains a sulfur(VI) center and is used to prepare sulfonate esters (tosylates) and sulfonamides. This distinction is fundamental to its reactivity and applications.

Synthesis of this compound

The most common and reliable laboratory-scale synthesis of this compound involves the reaction of sodium p-toluenesulfinate with thionyl chloride (SOCl₂).[5][6] The sulfinate salt acts as a nucleophile, attacking the thionyl chloride and ultimately displacing a chloride ion and liberating sulfur dioxide gas. The resulting sulfinyl chloride is typically used immediately in the next step without rigorous purification due to its sensitivity to moisture.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures, such as those used as the first step in the Andersen synthesis.[5][6]

-

Setup: In a dry, three-necked, round-bottomed flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add thionyl chloride (SOCl₂, ~2.5-3.0 equivalents).

-

Reaction: Stir the thionyl chloride under a positive pressure of nitrogen. Add anhydrous sodium p-toluenesulfinate (1.0 equivalent) in small portions over approximately one hour. The reaction is typically accompanied by the evolution of sulfur dioxide (SO₂), and the solution develops a yellow-green color.[5]

-

Completion: After the addition is complete, the mixture may be gently warmed (e.g., to 80 °C) for a short period, sometimes with a catalytic amount of DMF, to ensure the reaction goes to completion.[6][7]

-

Work-up (In Situ Use): The excess thionyl chloride is typically removed under reduced pressure, often as an azeotrope with a solvent like toluene.[6] The resulting crude this compound is a yellow-orange oil or low-melting solid and is immediately dissolved in an anhydrous solvent (e.g., diethyl ether) for the subsequent reaction.

Caption: Workflow for the synthesis of this compound.

Key Reaction I: The Andersen Synthesis of Chiral Sulfoxides

The most significant application of this compound is in the Andersen synthesis, a robust and highly influential method for preparing enantiomerically pure sulfoxides.[3][8] This process is foundational to the field of asymmetric synthesis, as the resulting chiral sulfoxides are powerful chiral auxiliaries.[4][9] The synthesis proceeds in two distinct, stereochemically critical steps.

Step 1: Diastereoselective Esterification with a Chiral Alcohol

The sulfinyl chloride is reacted with a chiral, non-racemic alcohol to form a pair of diastereomeric sulfinate esters. The genius of the Andersen method lies in the choice of the alcohol. (-)-Menthol is most commonly used because the resulting diastereomers, (SS)-menthyl p-toluenesulfinate and (RS)-menthyl p-toluenesulfinate, have different solubilities, allowing the desired (SS) diastereomer to be isolated in high purity by simple crystallization.[3][10]

The reaction involves the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of the sulfinyl chloride. A weak base, such as pyridine or triethylamine, is required to neutralize the HCl generated during the reaction.[6]

-

Preparation: The crude this compound, prepared as described previously, is dissolved in anhydrous diethyl ether and cooled to 0 °C in an ice bath.

-

Addition: A solution of (-)-menthol (1.0 equivalent relative to the starting sulfinate salt) in pyridine (~2-3 equivalents) is added dropwise to the stirred, cooled ethereal suspension of the sulfinyl chloride.[5]

-

Reaction: The reaction mixture is stirred, often overnight, allowing it to slowly warm to room temperature.

-

Work-up: The reaction is quenched by the addition of ice or cold water. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed sequentially with dilute acid (e.g., 1 M HCl) to remove pyridine, water, and brine.[6]

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The key purification step is the recrystallization of the crude solid from a suitable solvent (e.g., acetone or hexane), which selectively precipitates the less soluble (SS) diastereomer as a white crystalline solid.[3][5]

Step 2: Stereospecific Reaction with an Organometallic Reagent

The purified, diastereomerically pure menthyl p-toluenesulfinate is then treated with an organometallic reagent, typically a Grignard reagent (R-MgX). This reaction proceeds via a nucleophilic substitution at the sulfur center, where the incoming R-group displaces the mentholate leaving group. Crucially, this reaction occurs with complete inversion of configuration at the sulfur atom.[4][8] This predictable stereochemical outcome is the cornerstone of the synthesis, allowing for the creation of a wide variety of chiral sulfoxides with high enantiomeric purity.

Caption: SN2-like mechanism at sulfur with inversion of configuration.

-

Setup: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the diastereomerically pure (-)-menthyl (S)-p-toluenesulfinate (1.0 eq) in anhydrous THF or diethyl ether.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition: Slowly add the Grignard reagent (1.1-1.5 eq) dropwise to the vigorously stirred solution.

-

Reaction: Stir the mixture at -78 °C for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

-

Quench: Upon completion, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up: Allow the mixture to warm to room temperature. Extract the product into an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude sulfoxide by silica gel column chromatography to yield the enantiomerically pure product.[3]

Summary of the Andersen Synthesis

Sources

- 1. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Application of chiral sulfoxides in asymmetric synthesis - MedCrave online [medcraveonline.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. thieme-connect.de [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. researchgate.net [researchgate.net]

- 10. application.wiley-vch.de [application.wiley-vch.de]

Discovery and history of 4-Methylbenzenesulfinyl chloride

An In-depth Technical Guide to 4-Methylbenzenesulfinyl Chloride: From Discovery to Keystone of Asymmetric Synthesis

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern organic chemistry, few reagents hold as pivotal a historical and practical significance as This compound , more commonly known as p-toluenesulfinyl chloride. While its more oxidized cousin, the corresponding sulfonyl chloride (TsCl), is ubiquitous, the sulfinyl chloride is the unsung hero behind one of the most elegant and foundational strategies in asymmetric synthesis: the stereocontrolled preparation of chiral sulfoxides.

This guide provides an in-depth exploration of the discovery, history, and core applications of this compound. We will delve into the fundamental synthetic protocols, the causal logic behind experimental choices, and the historical context that elevated this reagent from a chemical curiosity to an indispensable tool for researchers and professionals in drug development. Its story is inextricably linked to the groundbreaking work of Phillips and Andersen, who together unlocked the door to the world of enantiomerically pure sulfoxides.

The Genesis: Early Synthesis and Characterization

The reliable synthesis of arylsulfinyl chlorides was a critical first step in their development as useful reagents. The most established and dependable method involves the reaction of the corresponding sulfinic acid or its salt with thionyl chloride (SOCl₂). This reaction is conceptually straightforward: the sulfinic acid acts as a nucleophile, attacking the thionyl chloride, which serves as a dehydrating and chlorinating agent, ultimately converting the sulfinic acid moiety into the sulfinyl chloride.

A robust and thoroughly vetted procedure for this transformation is documented in Organic Syntheses, a testament to its reliability and reproducibility.[1] The method starts from the hydrated sodium salt of p-toluenesulfinic acid, which is more stable and easier to handle than the free acid.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇ClOS | [1] |

| Molecular Weight | 174.65 g/mol | [1] |

| Appearance | Viscous yellow oil | [1] |

| Key Reactivity | Highly reactive with nucleophiles (e.g., water, alcohols, amines) | [2] |

| Primary Application | Precursor for diastereomeric sulfinate esters in asymmetric synthesis | [3][4] |

Protocol 1: Synthesis of p-Toluenesulfinyl Chloride

This protocol is adapted from the procedure detailed in Organic Syntheses, Coll. Vol. 4, p. 942 (1963).[1]

Causality: The use of a large excess of thionyl chloride ensures the complete conversion of the sulfinate salt and drives the reaction forward by acting as both reagent and solvent.[1] Removal of this excess under reduced pressure is critical, as residual thionyl chloride would interfere with subsequent reactions. The final extraction into anhydrous ether separates the desired oil from inorganic byproducts.[1]

Materials:

-

Powdered sodium p-toluenesulfinate dihydrate (0.2 mole)

-

Thionyl chloride (1.5 moles)

-

Anhydrous diethyl ether

-

Flame-dried 250-mL round-bottomed flask

Procedure:

-

Reaction Setup: In a 250-mL round-bottomed flask within a fume hood, add thionyl chloride (179 g, 109 mL, 1.5 moles).

-

Addition of Sulfinate: Over a period of 10-15 minutes, add powdered sodium p-toluenesulfinate dihydrate (42.8 g, 0.2 mole) in portions at room temperature. A vigorous reaction with the evolution of HCl and SO₂ will occur.

-

Removal of Excess Reagent: Once the reaction subsides, remove the excess thionyl chloride by distillation under reduced pressure (15–20 mm), keeping the bath temperature below 50°C.

-

Azeotropic Removal: To remove the final traces of thionyl chloride, add 50 mL of anhydrous diethyl ether and remove it by evaporation under reduced pressure. Repeat this step once more. The residue should be a viscous yellow oil containing suspended white solids.

-

Extraction: Decant the crude sulfinyl chloride by washing the residue with three successive portions of anhydrous ether (50 mL, 30 mL, and 30 mL). The ether dissolves the product, leaving the inorganic salts behind.

-

Final Product: Combine the ether extracts and remove the ether under reduced pressure to yield the final product, p-toluenesulfinyl chloride, as a yellow oil. The yield is typically high.

The Keystone of Asymmetric Synthesis: The Andersen Method

The true historical and scientific importance of this compound is its central role in the Andersen synthesis , the first practical and highly stereocontrolled method for preparing enantiomerically pure sulfoxides.[5][6] Chiral sulfoxides are valuable chiral auxiliaries in asymmetric reactions, capable of directing the stereochemical outcome of bond-forming events near the sulfur center.[4][7]

The conceptual brilliance of this method, first reported by Kenneth K. Andersen in 1962, was built upon earlier work by Phillips in 1925.[2][5] Phillips first described the reaction of what was presumably in-situ generated p-toluenesulfinyl chloride with the chiral alcohol (–)-menthol, which produced a mixture of diastereomeric sulfinate esters.[2]

Andersen's insight was to recognize that these diastereomers could be separated by fractional crystallization and that the subsequent nucleophilic substitution at the sulfur center with an organometallic reagent would proceed with complete inversion of configuration.[5][7] This provided, for the first time, a predictable and reliable route to either enantiomer of a desired sulfoxide.

The overall workflow is a cornerstone of sulfur stereochemistry.

Mechanism: Stereochemical Inversion at Sulfur

The final and most crucial step of the Andersen synthesis is the displacement of the chiral auxiliary (mentholate) by an organometallic reagent, such as a Grignard reagent (R-MgX). This reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism at the chiral sulfur center. The nucleophilic carbon of the Grignard reagent attacks the electrophilic sulfur atom from the side opposite to the bulky menthoxy leaving group, forcing an inversion of the stereochemical configuration, analogous to the Walden inversion at a carbon center.[7]

Protocol 2: The Andersen Synthesis of an Enantiopure Sulfoxide

This generalized protocol outlines the key steps, starting from the synthesized this compound.[3][4]

Causality: The reaction is performed in the presence of a base like pyridine to neutralize the HCl generated during the esterification. The key to the entire process is the difference in solubility between the two diastereomers of menthyl p-toluenesulfinate, which allows for separation via crystallization. The subsequent Sₙ2 reaction with a Grignard reagent must be conducted under strictly anhydrous conditions at low temperatures to prevent side reactions.

Materials:

-

This compound (1.0 eq.)

-

(–)-Menthol (1.0 eq.)

-

Anhydrous pyridine (or triethylamine)

-

Anhydrous diethyl ether or THF

-

Organometallic reagent (e.g., Alkyl-MgBr, 1.1 eq.)

-

Appropriate solvents for crystallization (e.g., acetone, hexane)

Procedure:

-

Esterification: Dissolve (–)-menthol in anhydrous pyridine at 0°C in a flame-dried flask under an inert atmosphere. Slowly add a solution of this compound. Stir the reaction at 0°C and then allow it to warm to room temperature.

-

Workup: Quench the reaction with water and extract the product into diethyl ether. Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Diastereomer Separation: Remove the solvent under reduced pressure. The resulting oil is a mixture of diastereomers. The desired (S)-sulfur diastereomer is typically less soluble and can be purified by fractional crystallization from a suitable solvent like acetone or hexane. The purity of the diastereomer should be checked by NMR or chiral HPLC.

-

Grignard Reaction: In a separate flame-dried flask, dissolve the pure menthyl p-toluenesulfinate diastereomer in anhydrous diethyl ether or THF and cool to -78°C (dry ice/acetone bath).

-

Nucleophilic Substitution: Slowly add the Grignard reagent (R-MgBr) via syringe. The reaction progress can be monitored by TLC.

-

Final Workup: Once the reaction is complete, quench carefully by adding saturated ammonium chloride solution at low temperature. Allow the mixture to warm to room temperature, extract the product with ether, wash with brine, and dry the organic layer.

-

Purification: After removing the solvent, the crude product can be purified by column chromatography to yield the enantiomerically pure sulfoxide.

Conclusion and Modern Perspective

The discovery and synthetic utility of this compound represent a landmark achievement in the history of stereochemistry. Its role as the linchpin of the Andersen synthesis provided chemists with a rational and predictable method to access optically active sulfoxides, compounds that continue to be of immense value in drug discovery and the development of novel asymmetric methodologies.[3] While other methods for synthesizing chiral sulfoxides, such as catalytic asymmetric oxidation, have since been developed, the Andersen synthesis remains a robust, reliable, and fundamentally important strategy taught and practiced to this day. This enduring legacy solidifies the place of this compound as a reagent of historical and continuing significance in the field of chemical science.

References

-

Wojaczyńska, E., & Wojaczyński, J. (2012). The original method introduced by Andersen (1962; top) and its modification by Capozzi et al (2001, 2002). ResearchGate. Available at: [Link]

-

Kurzer, F. (1963). p-TOLUENESULFINYL CHLORIDE. Organic Syntheses, 4, 942. Available at: [Link]

-

de Boer, Th. J., & Backer, H. J. (1963). p-TOLYL-SULFONYLMETHYLNITROSAMIDE. Organic Syntheses, 4, 943. Available at: [Link]

- Google Patents. (2003). CN1436773A - New Synthesis Method of Toluenesulfonyl Chloride.

-

Georganics. (n.d.). p-Toluenesulfonyl chloride – description and application. Available at: [Link]

-

Devadoss, T. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. SVKM IOP. Available at: [Link]

-

Hitchcock, S. R., et al. (2015). Efficient Synthesis of Sulfinate Esters and Sulfinamides via Activated Esters of p-Toluenesulfinic Acid. ResearchGate. Available at: [Link]

-

Young, A. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. University of Illinois Urbana-Champaign. Available at: [Link]

-

MedCrave. (2018). Application of chiral sulfoxides in asymmetric synthesis. MedCrave online. Available at: [Link]

-

MedCrave. (2018). Application of chiral sulfoxides in asymmetric synthesis. MedCrave online. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. thieme-connect.de [thieme-connect.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Application of chiral sulfoxides in asymmetric synthesis - MedCrave online [medcraveonline.com]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. medcraveonline.com [medcraveonline.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to 4-Methylbenzenesulfinyl Chloride: Sourcing, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 4-Methylbenzenesulfinyl Chloride in Modern Synthesis

This compound (also known as p-toluenesulfinyl chloride), with CAS number 10439-23-3, is a highly reactive organosulfur compound that serves as a cornerstone reagent in advanced organic synthesis. While structurally similar to its more common sulfonyl analogue (p-toluenesulfonyl chloride), the sulfinyl chloride possesses a unique reactivity profile centered on its electrophilic sulfur(IV) atom. This distinction makes it an invaluable tool for the stereocontrolled introduction of the sulfinyl group, a key functional group in a variety of chiral molecules.